molecular formula C12H13N3O2S B2792479 N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415463-46-4

N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2792479
CAS No.: 2415463-46-4
M. Wt: 263.32
InChI Key: HNIRALHJOFBULZ-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific structural features, such as the oxothiolan ring and the cyclopenta[c]pyridazine core. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(13-9-4-5-18-12(9)17)10-6-7-2-1-3-8(7)14-15-10/h6,9H,1-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRALHJOFBULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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